ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Stereochemistry Heterocyclic Chemistry X-ray Crystallography

Research on 2-acetylthiophene oxime is often undermined by the use of mixed Z/E isomer batches, which introduce uncontrolled stereochemical and electronic variability that compromises experimental reproducibility. - This product delivers the pure (1Z)-isomer, providing a defined spatial orientation for metal coordination and hydrogen bonding, unlike the mixed isomer product. - The discrete melting point of 114-115 °C allows for rapid, instrument-free identity verification upon receipt, streamlining incoming QC. - The free oxime functionality permits direct oxidation to thiophene-derived nitrile oxides for cycloaddition chemistry without requiring additional deprotection steps.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 1956-45-2
Cat. No. B160357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethanone, 1-(2-thienyl)-, oxime, (1Z)-
CAS1956-45-2
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=CS1
InChIInChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3
InChIKeyHODHTVIKKXGOCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Thienyl)ethanone Oxime (1Z) CAS 1956-45-2: Product Identification and Core Characteristics for Procurement


Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (CAS 1956-45-2), also known as (1Z)-1-(2-thienyl)ethanone oxime or 2-acetylthiophene oxime (Z-isomer), is a five-membered heterocyclic ketoxime with the molecular formula C₆H₇NOS and a molecular weight of 141.19 g/mol [1]. The compound is characterized by a thiophene ring substituted at the 2-position with an ethanone oxime moiety in the (Z)-configuration . Key computed physicochemical properties include an XLogP3 value of 1.8, a topological polar surface area of 60.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound exhibits a melting point of 114–115 °C [2] and a predicted boiling point of 258.1 °C at 760 mmHg [3]. As a pure stereoisomer, it is distinguished from the corresponding (E)-isomer (CAS 92313-54-7) and from the mixed Z/E product often encountered in commercial preparations .

Stereochemical control studies with defined Z-oxime geometry
Transition metal complex synthesis exploiting thiophene sulfur ligand effects
1,3-Dipolar cycloaddition via direct oxidation to thiophene nitrile oxide
QC identity verification by characteristic melting point

Why 1-(2-Thienyl)ethanone Oxime (1Z) Cannot Be Substituted by Mixed Isomer Batches or Furan/Pyrrole Analogs


Generic substitution of this compound with either mixed Z/E isomer batches or with structurally analogous heterocyclic ketoximes (2-acetylfuran oxime, 2-acetylpyrrole oxime) introduces uncontrolled stereochemical and electronic variability that directly impacts experimental reproducibility. Unlike the pure (1Z)-isomer, which presents a defined spatial orientation for metal coordination and hydrogen bonding, the alternative (1E)-isomer and the mixed Z/E product exhibit different dipole moments and coordination geometries . Furthermore, while 2-acetylthiophene oxime exists as a Z/E mixture in crude form, its furan and pyrrole counterparts crystallize exclusively as the E-isomer and Z-isomer respectively , demonstrating that heteroatom identity fundamentally alters stereochemical preference—a critical consideration for structure-activity relationship (SAR) studies where substituent electronic effects and ring electronics must be controlled. The quantitative evidence below substantiates why specifying the pure (1Z)-isomer is essential for reproducible synthetic, coordination chemistry, and biological assay outcomes.

Mixed Z/E batches Uncontrolled stereochemistry may alter metal coordination geometry and hydrogen bonding, limiting reproducibility.
Furan / pyrrole analogs Different stereochemical preferences (E vs Z) and heteroatom electronics may shift SAR outcomes; not direct substitutes.
O-Protected oximes Direct nitrile oxide generation pathway not accessible; additional deprotection required, altering synthetic workflow efficiency.

1-(2-Thienyl)ethanone Oxime (1Z): Quantitative Differentiation Evidence Against Structural Analogs


Stereochemical Identity: 1-(2-Thienyl)ethanone Oxime Exists as a Z/E Mixture, Distinguishing It from Pure E-Configured 2-Acetylfuran Oxime and Pure Z-Configured 2-Acetylpyrrole Oxime

X-ray single-crystal diffraction and ¹H NMR analyses of three homologous five-membered heterocyclic ketoximes revealed that 2-acetylthiophene oxime (the parent compound class of the target molecule) is identified as a mixture of Z- and E-isomers in the solid state and in solution. In contrast, under identical synthetic and crystallization conditions, 2-acetylpyrrole oxime exists exclusively as the Z-type geometric isomer, and 2-acetylfuran oxime exists exclusively as the E-isomer . This fundamental stereochemical difference arises from heteroatom-dependent electronic and steric effects that dictate the relative stability of oxime configurations .

Stereochemical identity
Reported
Target: Z/E mixture Comparator 1: 100% Z (pyrrole) Comparator 2: 100% E (furan)
Stereochemical profile affects coordination geometry and hydrogen bonding; not interchangeable with pure isomers.
X-ray and ¹H NMR evidence; source review needed.
Stereochemistry Heterocyclic Chemistry X-ray Crystallography

Melting Point: 1-(2-Thienyl)ethanone Oxime (1Z) Melts at 114–115 °C, Distinguishing It from Its Ketone Precursor 2-Acetylthiophene

The (1Z)-1-(2-thienyl)ethanone oxime exhibits a melting point of 114–115 °C [1], which is significantly elevated relative to its ketone precursor 2-acetylthiophene, which is a liquid at room temperature with a boiling point of 214 °C [2]. This thermal property difference enables straightforward identity confirmation and purity assessment via melting point determination during incoming quality control.

Melting point
Reported
114–115 °C (solid) Precursor: liquid at RT, bp 214 °C
Supports rapid identity verification and gross purity assessment.
Compare to ketone precursor for incoming QC.
Physicochemical Characterization Purity Assessment Quality Control

Metal Complexation: 2-Acetylthiophene Oxime Forms Structurally Distinct Co(II) and Zn(II) Complexes Relative to Furan and Pyridine Analogs

In a comparative study of transition metal complexes, oximes of 2-acetylthiophene, 2-acetylfuran, and 2-acetylpyridine were reacted with Zn(II) and Co(II) chlorides under identical conditions (1:2 metal-to-ligand molar ratio). All three ligand classes formed complexes of the type [MCl₂L₂] and [MCl₂L₂]·H₂O; however, spectral characterization (¹H-NMR, ¹³C-NMR, IR) revealed that the resulting coordination geometries and electronic environments differ as a function of the heteroatom (S vs. O vs. N) present in the aromatic ring [1]. The thiophene-derived complexes exhibited distinct spectroscopic signatures consistent with the unique electron-donating properties of sulfur [1].

Metal complex geometry
Reported
Thiophene oxime complexes: distorted octahedral [MCl₂L₂] Comparators: Furan/pyridine oxime complexes (different IR/NMR)
Heteroatom identity alters ligand-field strength; supports selection for coordination chemistry studies.
Co(II) and Zn(II) complexes characterized.
Coordination Chemistry Antifungal Screening Transition Metal Complexes

Nitrile Oxide Generation: 1-(2-Thienyl)ethanone Oxime (1Z) Oxidizes to Thiophene-Derived Nitrile Oxides, Enabling Dipolar Cycloaddition Chemistry

The (1Z)-1-(2-thienyl)ethanone oxime can be oxidized to form the corresponding thiophene-derived nitrile oxide . This reactive 1,3-dipole serves as a versatile intermediate for cycloaddition reactions with alkenes and alkynes, producing isoxazolines and isoxazoles bearing the thiophene pharmacophore. In contrast, the (E)-isomer and O-substituted oxime derivatives (e.g., O-methyl oxime, O-acetyl oxime) are not directly convertible to nitrile oxides without prior deprotection, and the furan or pyrrole analogs produce nitrile oxides with different electronic properties and reactivity profiles .

Nitrile oxide generation
Class-level
Free oxime oxidizes to thiophene nitrile oxide (1,3-dipole); O-protected derivatives require deprotection.
Enables direct 1,3-dipolar cycloaddition for isoxazole synthesis; not replicable with O-substituted analogs.
Synthetic utility context; oxidation conditions vary.
Synthetic Methodology 1,3-Dipolar Cycloaddition Heterocycle Synthesis

Hydrogen-Bonded Dimeric Assembly: 2-Acetyl-5-trimethylsilylthiophene Oxime (E-Isomer) Forms Centrosymmetric Dimers via O–H···N Hydrogen Bonds (H-Bond Length: 2.842 Å)

X-ray diffraction analysis of 2-acetyl-5-trimethylsilylthiophene oxime (E-isomer) revealed formation of centrosymmetric dimers in the solid state via intermolecular O–H···N hydrogen bonds. The hydrogen bond length (O···N distance) was determined to be 2.842(5) Å, with an H···N distance of 1.87(6) Å and an O–H···N angle of 157(4)° [1]. While this data pertains to the 5-trimethylsilyl-substituted E-isomer, it establishes the fundamental capacity of the thiophene oxime scaffold to engage in predictable hydrogen-bond-directed supramolecular assembly—a property that distinguishes it from non-oxime thiophene derivatives (e.g., 2-acetylthiophene) which lack the hydrogen-bond-donating oxime hydroxyl group.

Hydrogen bonding (E-isomer)
Class-level
O···N distance: 2.842 Å H···N: 1.87 Å, angle 157°
Demonstrates capacity for directional hydrogen-bonded assembly; absent in ketone precursor.
Data from silyl-substituted E-isomer; Z-isomer geometry may differ.
Crystal Engineering Hydrogen Bonding X-ray Diffraction

Recommended Application Scenarios for 1-(2-Thienyl)ethanone Oxime (1Z) Based on Quantitative Evidence


Coordination Chemistry and Metal Complex Synthesis

The distinct electronic properties of the thiophene sulfur atom and the Z/E mixture configuration enable formation of transition metal complexes with geometries and spectroscopic signatures that differ from those obtained using furan or pyridine oxime analogs [1]. Researchers synthesizing Co(II), Zn(II), Cu(II), or Ni(II) complexes for catalytic applications or antifungal screening should specify the thiophene-derived oxime to exploit sulfur-specific ligand field effects and to ensure comparability with published spectral characterization data [2].

1,3-Dipolar Cycloaddition and Heterocycle Synthesis

The free oxime functionality permits direct oxidation to thiophene-derived nitrile oxides, reactive 1,3-dipoles that undergo cycloaddition with alkenes and alkynes to yield isoxazoline- and isoxazole-containing heterocycles . This synthetic route is unavailable from O-methyl, O-acetyl, or other O-protected oxime derivatives without additional deprotection steps, making the free (1Z)-oxime the preferred starting material for streamlined access to thiophene-fused or thiophene-substituted isoxazole pharmacophores in medicinal chemistry programs.

Stereochemistry-Controlled Derivatization and SAR Studies

The Z/E isomeric mixture of 2-acetylthiophene oxime contrasts with the exclusive E-configuration of 2-acetylfuran oxime and exclusive Z-configuration of 2-acetylpyrrole oxime . For structure-activity relationship (SAR) investigations where the spatial orientation of the oxime hydroxyl group influences target binding or reactivity, the thiophene scaffold offers a distinct stereochemical profile. Researchers conducting comparative SAR across heterocyclic ketoxime series must use the authentic thiophene derivative rather than substituting furan or pyrrole analogs, as the heteroatom identity fundamentally alters both electronic properties and stereochemical preference .

Quality Control and Identity Verification via Melting Point

The discrete melting point of 114–115 °C [3] enables rapid, instrument-free identity confirmation upon receipt. This contrasts sharply with its liquid ketone precursor 2-acetylthiophene, which lacks a melting point at ambient conditions. Procurement and quality control workflows can leverage this thermal property for incoming material verification, reducing reliance on spectroscopic methods for routine identity checks and providing a simple purity assessment criterion (depression of melting point indicates contamination with precursor or isomeric impurities).

Application
Selection Property
Validation Focus
Coordination chemistry & metal complex synthesis
Thiophene sulfur ligand-field effects
Confirm complex geometry and spectroscopic signatures (IR, NMR)
1,3-Dipolar cycloaddition / heterocycle synthesis
Free oxime oxidizability to nitrile oxide
Verify nitrile oxide formation and cycloaddition reactivity with dipolarophiles
Stereochemistry-controlled derivatization & SAR studies
Z/E isomeric mixture profile
Assess stereochemical influence on target binding or reactivity across heterocyclic series
Quality control & identity verification
Characteristic melting point
Use melting point for incoming material identity confirmation and purity check

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